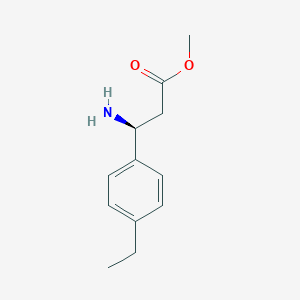

methyl (3S)-3-amino-3-(4-ethylphenyl)propanoate

Description

Methyl (3S)-3-amino-3-(4-ethylphenyl)propanoate is a chiral β-amino ester characterized by a stereospecific (3S)-configured amino group and a 4-ethylphenyl substituent. The ethyl group at the para position of the phenyl ring distinguishes it from related derivatives, influencing lipophilicity, steric bulk, and electronic effects.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-ethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |

InChI Key |

AYPDUDDQDAFJQH-NSHDSACASA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@H](CC(=O)OC)N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+CH3OH→R-COOCH3+H2O

where R represents the 3-amino-3-(4-ethylphenyl)propanoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Aromatic Ring

Key structural variations among analogues include differences in aromatic substituents (e.g., methoxy, fluorine, benzodioxol) and ester groups (methyl vs. ethyl).

Table 1: Structural and Physicochemical Comparisons

*Target compound (estimated properties based on analogues).

†Calculated from formula.

Impact of Substituent Electronic Effects

- 4-Ethylphenyl (Target Compound) : The ethyl group is a weak electron-donating group (EDG), increasing lipophilicity (logP) compared to polar substituents like methoxy. This may enhance membrane permeability but reduce aqueous solubility .

- 2,4-Difluorophenyl : Fluorine atoms are electron-withdrawing, lowering electron density on the aromatic ring. This can enhance stability against oxidative degradation and modulate receptor binding in bioactive contexts .

- 1,3-Benzodioxol-5-yl : The fused dioxolane ring introduces steric constraints and may improve resistance to enzymatic hydrolysis, critical for prodrug applications .

Stereochemical and Ester Group Variations

- Ethyl vs.

- Stereochemistry: The (3S) configuration is conserved in most analogues, suggesting its importance in chiral recognition for biological targets. For example, methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate includes additional hydroxyl groups, which enhance hydrogen-bonding capacity but reduce cell permeability.

Biological Activity

Methyl (3S)-3-amino-3-(4-ethylphenyl)propanoate is an amino acid derivative that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its methyl ester functional group and a para-ethylphenyl substituent. Its molecular formula is with a molecular weight of approximately 203.28 g/mol. The structure is significant in determining its biological activity due to the influence of substituents on the phenyl ring.

The biological activity of this compound primarily arises from its interactions with various biological targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate enzyme-substrate dynamics, affecting metabolic pathways.

- Receptor Binding : The biphenyl moiety allows for hydrophobic interactions with protein pockets, influencing receptor binding and subsequent signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.

- Analgesic Activity : Preliminary data indicate that it may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Antitumor Potential : Some research has explored its efficacy in inhibiting tumor growth in vitro, pointing towards possible applications in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Methyl (3S)-3-amino-4-(4-methylphenyl)butanoate | Additional methylene group | Altered reactivity; potential for enhanced enzyme interaction |

| Methyl 3-[3-({[(4-phenylphenyl)methyl]amino}methyl)phenyl]propanoate | Different substitution pattern | Variations in receptor binding and pharmacokinetics |

Case Studies and Research Findings

- Anti-inflammatory Study : A study conducted on cellular models demonstrated that this compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .

- Analgesic Research : In animal models, the compound showed promising results in reducing pain responses compared to controls, suggesting a mechanism that may involve modulation of neurotransmitter release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.